molecular formula C17H20BrN3O B6446297 2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2549064-76-6

2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine

Cat. No.: B6446297
CAS No.: 2549064-76-6
M. Wt: 362.3 g/mol
InChI Key: ROFHWWATQDXIKI-UHFFFAOYSA-N
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Description

2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multiple steps:

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction.

    Coupling with Pyrazine: The final step involves coupling the piperidine derivative with a pyrazine ring through a nucleophilic substitution or a similar coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed on the bromophenyl group to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are commonly used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets in the body. The bromophenyl group may interact with receptors or enzymes, while the piperidine and pyrazine rings contribute to the overall binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
  • 2-({1-[(3-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
  • 2-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine

Uniqueness

2-({1-[(3-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is unique due to the specific substitution pattern on the pyrazine ring and the presence of the bromophenyl group. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[1-[(3-bromophenyl)methyl]piperidin-4-yl]methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O/c18-16-3-1-2-15(10-16)12-21-8-4-14(5-9-21)13-22-17-11-19-6-7-20-17/h1-3,6-7,10-11,14H,4-5,8-9,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFHWWATQDXIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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